7-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves the cyclization of benzylamine derivatives. One common method includes the use of 2-amino-4-methoxybenzoic acid in the presence of acetic acid . The reaction conditions often require a solvent such as tetrahydrofuran and may involve heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can have different biological activities .
Scientific Research Applications
7-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to interact with dopamine receptors and other neurotransmitter systems, which may contribute to its neuroprotective effects . The exact molecular targets and pathways are still under investigation, but it is believed to modulate neurotransmitter release and receptor activity .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the methoxy and carboxylic acid groups.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with additional methoxy groups, which may have different biological activities.
Uniqueness: 7-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the carboxylic acid functionality allows for diverse chemical modifications and potential biological activities .
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c1-15-8-3-2-7-4-5-12-10(11(13)14)9(7)6-8/h2-3,6,10,12H,4-5H2,1H3,(H,13,14) |
InChI Key |
QNHCBGVIUHXVHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCNC2C(=O)O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.